4-(4-Aminophenyl)aniline;2-methylphenol
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Overview
Description
4-(4-Aminophenyl)aniline;2-methylphenol is a compound that combines the structural features of aniline and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)aniline;2-methylphenol can be achieved through several methods. One common approach involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a catalyst . This method is efficient and scalable, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical reactors and controlled reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)aniline;2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted compounds. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-(4-Aminophenyl)aniline;2-methylphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)aniline;2-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can form DNA adducts, leading to DNA damage and potential carcinogenic effects . The compound may also interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Aminophenyl)aniline;2-methylphenol include:
4,4’-Thiodianiline: This compound has similar structural features and chemical properties.
4-Aminobiphenyl: This compound is an amine derivative of biphenyl and shares some chemical properties with this compound.
Uniqueness
This compound is unique due to its combination of aniline and phenol structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C26H28N2O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(4-aminophenyl)aniline;2-methylphenol |
InChI |
InChI=1S/C12H12N2.2C7H8O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*1-6-4-2-3-5-7(6)8/h1-8H,13-14H2;2*2-5,8H,1H3 |
InChI Key |
RRQYTIIVLFCICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.CC1=CC=CC=C1O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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